3'-Fucosyllactose

Catalog No.
S15955471
CAS No.
24667-52-5
M.F
C18H32O15
M. Wt
488.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Fucosyllactose

CAS Number

24667-52-5

Product Name

3'-Fucosyllactose

IUPAC Name

(2S,3S,4R,5S,6S)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C18H32O15

Molecular Weight

488.4 g/mol

InChI

InChI=1S/C18H32O15/c1-4-7(21)9(23)12(26)17(29-4)33-15-8(22)5(2-19)31-18(13(15)27)32-14-6(3-20)30-16(28)11(25)10(14)24/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11+,12-,13+,14+,15-,16?,17-,18-/m0/s1

InChI Key

AUNPEJDACLEKSC-ZAYDSPBTSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O

3'-Fucosyllactose is a fucosylated trisaccharide composed of D-galactose, D-glucose, and L-fucose. Its chemical formula is C18H32O15C_{18}H_{32}O_{15}, with a molecular mass of 488.44 g/mol and a CAS number of 41312-47-4. The structure features a β-D-galactopyranosyl unit linked to an α-L-fucopyranosyl unit, which in turn is connected to a D-glucose moiety. This compound occurs naturally in human breast milk and plays a significant role in infant nutrition by promoting beneficial gut microbiota and providing immunological benefits .

, primarily involving the condensation of lactose with fucose. The synthesis typically employs enzymatic methods, where specific glycosyltransferases catalyze the transfer of fucose to lactose. For example, the enzyme fucosyltransferase can facilitate the formation of 3'-fucosyllactose from lactose and GDP-fucose under optimized conditions, yielding significant quantities of the trisaccharide .

The biological activity of 3'-fucosyllactose is notable for its prebiotic properties. It serves as a substrate for beneficial gut bacteria, enhancing their growth and activity. Studies have demonstrated that 3'-fucosyllactose can promote the proliferation of bifidobacteria and lactobacilli, which are essential for maintaining gut health and modulating immune responses . Additionally, it has been shown to inhibit pathogen adhesion to intestinal cells, thereby contributing to gastrointestinal health and reducing the risk of infections .

There are primarily two methods for synthesizing 3'-fucosyllactose:

  • Microbial Fermentation: This method involves using genetically modified microorganisms such as Escherichia coli strains that have been engineered to produce 3'-fucosyllactose from lactose and fucose. The fermentation process allows for high yields and purity levels exceeding 90% .
  • Enzymatic Synthesis: Enzymatic methods utilize specific glycosyltransferases to catalyze the reaction between lactose and fucose. This approach can be fine-tuned for efficiency and yield, often achieving significant conversion rates under controlled conditions .

3'-Fucosyllactose has several applications across various sectors:

  • Infant Nutrition: It is incorporated into infant formulas and dietary supplements as a human milk oligosaccharide substitute, providing similar health benefits as those found in breast milk .
  • Functional Foods: Its prebiotic properties make it suitable for inclusion in functional foods aimed at promoting gut health.
  • Pharmaceuticals: Research is ongoing into its potential use in therapeutic applications due to its immunomodulatory effects .

Studies investigating the interactions of 3'-fucosyllactose with gut microbiota have revealed that it selectively promotes beneficial bacterial strains while inhibiting pathogenic bacteria. For instance, research indicates that consumption of 3'-fucosyllactose leads to increased populations of bifidobacteria in the intestines, which are associated with improved digestive health and enhanced immune function . Furthermore, its ability to prevent pathogen adhesion suggests a protective role in gastrointestinal health.

Several compounds share structural similarities with 3'-fucosyllactose, including:

  • 2'-Fucosyllactose: Differing by the position of the fucose attachment on the lactulose backbone; it also exhibits prebiotic effects but may have different impacts on gut microbiota.
  • Lacto-N-neotetraose: A more complex oligosaccharide that also occurs in human milk; it has distinct immunological benefits.
  • Lacto-N-tetraose: Another oligosaccharide present in breast milk that supports infant health through similar mechanisms.
Compound NameStructure/LinkageKey Biological Activity
3'-FucosyllactoseFucose at position 3Promotes bifidobacteria growth
2'-FucosyllactoseFucose at position 2Similar prebiotic effects
Lacto-N-neotetraoseMore complex structureEnhanced immune modulation
Lacto-N-tetraoseDifferent linkageSupports infant digestion

The uniqueness of 3'-fucosyllactose lies in its specific structural configuration and its role as a naturally occurring oligosaccharide in human milk, which confers distinct health benefits not fully replicated by other similar compounds .

Physical Description

Solid

XLogP3

-5.8

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

10

Exact Mass

488.17412031 g/mol

Monoisotopic Mass

488.17412031 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-15-2024

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